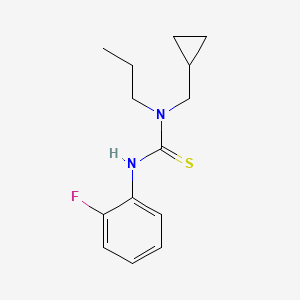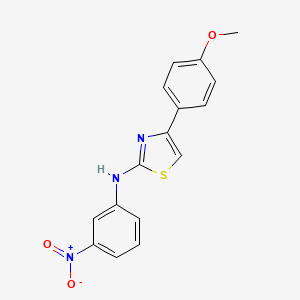![molecular formula C16H17N3O B5614314 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives and has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood; however, it is believed to exert its biological effects by modulating various signaling pathways in cells. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Additionally, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit various biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is its potential therapeutic applications in various inflammatory disorders and cancer. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, the limitations of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include its low solubility in water, which may affect its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which may hinder its clinical development.
将来の方向性
There are several future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. Firstly, more studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol and its potential targets in cells and tissues. Moreover, the optimization of the synthesis method of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol to improve its solubility and bioavailability is necessary for its clinical development. Additionally, the evaluation of the efficacy and safety of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in animal models and clinical trials is required to determine its potential therapeutic applications. Finally, the identification of novel derivatives of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol with improved pharmacological properties is essential for the development of more effective and safe drugs.
Conclusion:
In conclusion, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. However, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which requires further research. The future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include the elucidation of its mechanism of action, optimization of its synthesis method, evaluation of its efficacy and safety in animal models and clinical trials, and identification of novel derivatives with improved pharmacological properties.
合成法
The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with propyl isocyanate. The final product is obtained after the hydrolysis of the intermediate with sodium hydroxide. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research.
科学的研究の応用
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and osteoarthritis. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-4-13-9-16(20)19-15(17-13)10-14(18-19)12-7-5-11(2)6-8-12/h5-10,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRDVXKSSIBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5614240.png)
![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B5614296.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
![N-{4-[(1R*,2R*)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl}acetamide](/img/structure/B5614306.png)
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)

